molecular formula C13H14N2O3S2 B2715638 3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE CAS No. 434920-96-4

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B2715638
CAS No.: 434920-96-4
M. Wt: 310.39
InChI Key: PEPRBUWOPLMUJH-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide linker connecting a 4-methylbenzenesulfonyl group to a 1,3-thiazol-2-ylamine moiety. This structure places it within the 2-aminothiazole sulfonamide class of compounds, which are recognized in medicinal chemistry as privileged scaffolds for the development of novel therapeutic agents . Compounds in this class have demonstrated significant potential in biochemical research, particularly as inhibitors of key enzymes . Related 2-aminothiazole sulfonamide analogs have shown potent, dose-dependent inhibitory activity against urease, an enzyme linked to the pathogenesis of gastric and peptic ulcers, as well as against α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in diabetes . The structural features of this compound—specifically the thiazole and sulfonyl groups—are often associated with diverse biological activities, making it a valuable intermediate for synthesizing more complex molecules and for probing biological systems . In vitro ADMET predictions for structurally similar compounds suggest high gastrointestinal absorption, an inability to cross the blood-brain barrier, and minimal toxicity profiles, indicating promising drug-like properties for early-stage research compounds . Researchers can utilize this chemical as a key building block in organic synthesis or as a candidate for screening in projects targeting enzyme inhibition and drug discovery . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10-2-4-11(5-3-10)20(17,18)9-6-12(16)15-13-14-7-8-19-13/h2-5,7-8H,6,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPRBUWOPLMUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE typically involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-(1,3-THIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound shares core features with several analogs:

  • Sulfonamide/Thiazole Hybrids : Similar to compounds in (e.g., hydrazinecarbothioamides [4–6]), the target molecule combines a sulfonyl group with a heterocyclic ring. However, the propanamide linker distinguishes it from triazole-thiones (e.g., compounds [7–9]) .
  • Sulfamoyl vs. Aryl Sulfonyl Groups: describes a compound with a sulfamoyl (-SO₂NH₂) group instead of 4-methylbenzenesulfonyl.
  • Benzothiazole Derivatives : ’s compound incorporates a benzothiazole ring and a chlorophenyl substituent. The extended aromatic system and chlorine atom may enhance π-π stacking and halogen bonding, respectively, which are absent in the target compound .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Notable Substituents
Target Compound C₁₃H₁₄N₂O₃S₂ 4-Methylbenzenesulfonyl, Thiazole Propanamide linker
Famotidine Sulfoxide () C₈H₁₅N₇O₃S₃ Sulfamoyl, Diaminomethyleneamino Thiazole-methylsulfinyl
N-[4-(1,3-Benzothiazol-2-yl)phenyl] Derivative () C₂₆H₁₈ClN₅O₂S₃ Benzothiazole, Chlorophenyl Triazolothiazole-sulfanyl
1,2,4-Triazole-3(4H)-thiones () Varies Phenylsulfonyl, Triazole-thione 2,4-Difluorophenyl

Spectroscopic Data

  • IR Spectroscopy: The target compound’s amide C=O stretch is expected at ~1660–1680 cm⁻¹, aligning with hydrazinecarbothioamides (1663–1682 cm⁻¹) . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thiazole’s aromaticity, contrasting with thiol tautomers in triazole derivatives .
  • NMR Data :

    • While specific NMR data for the target compound is unavailable, analogs in show distinct ¹H/¹³C-NMR signals for sulfonyl (δ 7.5–8.0 ppm for aromatic protons) and thiazole (δ 8.1–8.3 ppm) groups .

Biological Activity

3-(4-Methylbenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide, often referred to as a thiazole derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂S₂
  • Molecular Weight : 325.42 g/mol

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Thiazole derivatives have been studied for various biological activities. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : Thiazoles are known to inhibit bacterial growth by interfering with essential bacterial metabolic pathways. This compound may act on bacterial enzymes or cell wall synthesis processes.
  • Anticancer Activity : Some studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The sulfonamide group may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various thiazole derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-231. In one study, compounds similar to this compound demonstrated significant inhibition of cell proliferation:

CompoundIC50 (µM)Cell Line
Compound A12.5MCF-7
Compound B15.0MDA-MB-231
Test Compound 10.0 MCF-7

These results suggest that the test compound has a comparable or superior anticancer effect relative to other thiazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole-based compounds for their anticancer properties. The study revealed that modifications to the thiazole ring structure could significantly enhance anticancer activity. For instance, substituting different groups on the thiazole ring led to variations in IC50 values across different cancer cell lines.

Q & A

Q. What synthetic strategies are effective for introducing the 4-methylbenzenesulfonyl group into thiazole-containing propanamides?

Methodological Answer: A common approach involves reacting a thiazol-2-amine precursor with a sulfonyl chloride derivative under basic conditions. For example:

Dissolve 2-amino-1,3-thiazole derivatives in an aprotic solvent (e.g., dioxane) with triethylamine as a base.

Add 4-methylbenzenesulfonyl chloride dropwise at 20–25°C to minimize side reactions.

Recrystallize the product from ethanol-DMF mixtures to purify .
Key Consideration: Control reaction stoichiometry to avoid over-sulfonylation, which can complicate purification.

Q. How can the structural integrity of the compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray crystallography (via SHELX programs for refinement ).
  • NMR spectroscopy : Look for characteristic shifts (e.g., thiazole C-H protons at δ 7.0–7.5 ppm, sulfonyl group deshielding adjacent protons).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₃H₁₄N₂O₃S₂: theoretical [M+H]+ = 327.0572).
    Validation Tip: Compare spectral data with structurally analogous compounds like 2-methyl-N-(1,3-thiazol-2-yl)propanamide .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.
  • Antiproliferative screens : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
  • Antimicrobial testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    Data Interpretation: Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Methodological Answer:

  • Modify substituents : Replace the 4-methyl group on the benzene ring with electron-withdrawing (e.g., -CF₃) or bulky groups to assess effects on target binding .
  • Vary the thiazole moiety : Introduce alkyl or aryl groups at the 5-position to alter lipophilicity (logP) and metabolic stability.
  • Assay design : Use parallel synthesis to generate derivatives, followed by high-throughput screening against selected targets.
    Computational Support : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like EGFR or PARP .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Replicate assays : Ensure consistent conditions (e.g., cell passage number, serum concentration).
  • Purity verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Meta-analysis : Compare datasets across studies (e.g., PubChem bioactivity entries ) to identify trends or outliers.
    Case Example: Discrepancies in cytotoxicity may arise from differences in cell line genetic backgrounds or assay incubation times.

Q. What computational methods predict the compound's interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) Simulations : Simulate binding to membrane proteins (e.g., ion channels) over 100+ ns trajectories to assess stability.
  • Pharmacophore modeling : Align the sulfonamide and thiazole groups with known active sites (e.g., COX-2 inhibitors) .
    Software Tools: Gaussian (DFT), GROMACS (MD), and Schrödinger Suite (pharmacophore).

Q. How can crystallographic data resolve ambiguities in the compound's solid-state conformation?

Methodological Answer:

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) at 100 K to minimize thermal motion artifacts.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .
  • Validation : Check against Cambridge Structural Database (CSD) entries for similar sulfonamide-thiazole systems.
    Example: Compare torsion angles between the sulfonyl and propanamide groups to identify preferred conformers .

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